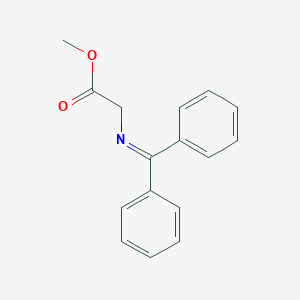

Methyl N-(diphenylmethylidene)glycinate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(benzhydrylideneamino)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO2/c1-19-15(18)12-17-16(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQTOLHHWLUCKSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN=C(C1=CC=CC=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30340284 | |

| Record name | Methyl N-(diphenylmethylidene)glycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30340284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81167-39-7 | |

| Record name | Methyl N-(diphenylmethylidene)glycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30340284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(Diphenylmethylene)glycine methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl N-(diphenylmethylidene)glycinate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl N-(diphenylmethylidene)glycinate, also known as the benzophenone imine of glycine methyl ester, is a crucial reagent in synthetic organic chemistry, particularly in the asymmetric synthesis of α-amino acids. Its unique structural features allow it to serve as a stable glycine enolate equivalent, enabling the introduction of a wide variety of alkyl and aryl side chains at the α-position. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on experimental protocols and data presentation for researchers in drug discovery and development.

Chemical and Physical Properties

This compound is a stable, crystalline solid at room temperature.[1] Its properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 81167-39-7 | [2] |

| Molecular Formula | C₁₆H₁₅NO₂ | [2] |

| Molecular Weight | 253.30 g/mol | [2] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 42.5–43 °C | [1][3] |

| Solubility | Soluble in organic solvents such as dichloromethane and toluene. | [3] |

Synthesis of this compound

The most common and efficient method for the preparation of this compound is the transimination reaction between glycine methyl ester hydrochloride and benzophenone imine.[3] This reaction is typically carried out at room temperature in a non-polar aprotic solvent.

Experimental Protocol: Synthesis via Transimination

Materials:

-

Glycine methyl ester hydrochloride

-

Benzophenone imine

-

Dichloromethane (anhydrous)

-

Triethylamine (or another suitable base)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

Procedure:

-

To a round-bottom flask containing a magnetic stir bar, add glycine methyl ester hydrochloride and anhydrous dichloromethane.

-

Cool the suspension in an ice bath and add triethylamine dropwise to neutralize the hydrochloride salt. Stir until the solid dissolves.

-

To the resulting solution, add benzophenone imine in one portion.

-

Allow the reaction mixture to stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.

-

The crude product can be purified by recrystallization or flash column chromatography to afford pure this compound.

Diagram of Synthesis Workflow:

Caption: General workflow for the synthesis of this compound.

Applications in Asymmetric α-Amino Acid Synthesis

This compound is a cornerstone of the O'Donnell asymmetric amino acid synthesis.[4] This methodology involves the alkylation of the Schiff base under phase-transfer catalysis (PTC) conditions, allowing for the stereoselective formation of new carbon-carbon bonds at the α-position of the glycine backbone.

The O'Donnell Amino Acid Synthesis

The key principle of this synthesis is the generation of a chiral enolate from the achiral Schiff base, which then reacts with an electrophile. The stereochemical outcome is controlled by a chiral phase-transfer catalyst, typically derived from Cinchona alkaloids.[4]

Logical Flow of the O'Donnell Synthesis:

Caption: Logical flow for the asymmetric synthesis of α-amino acids.

Experimental Protocol: Phase-Transfer Catalytic Alkylation

Materials:

-

This compound

-

Alkylating agent (e.g., benzyl bromide)

-

Toluene (anhydrous)

-

Aqueous sodium hydroxide (e.g., 50% w/v)

-

Chiral phase-transfer catalyst (e.g., a derivative of a Cinchona alkaloid)

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

In a round-bottom flask, dissolve this compound and the chiral phase-transfer catalyst in toluene.

-

Add the alkylating agent to the solution.

-

With vigorous stirring, add the aqueous sodium hydroxide solution. The reaction is biphasic.

-

Continue stirring at the appropriate temperature (which may vary depending on the substrate and catalyst) and monitor the reaction by TLC.

-

Upon completion, separate the organic layer and wash it with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to obtain the crude alkylated product.

-

The crude product is then typically hydrolyzed with aqueous acid to cleave the imine and afford the desired α-amino acid.

Spectroscopic Data

| Data Type | Compound | Key Features | Reference(s) |

| ¹H NMR | Methyl N-[(2-hydroxyphenyl)(phenyl)methylene]phenylalaninate | Signals for aromatic protons, methoxy group (singlet), and protons on the amino acid backbone. | [5] |

| ¹³C NMR | Methyl N-[(2-hydroxyphenyl)(phenyl)methylene]phenylalaninate | Resonances for imine carbon, ester carbonyl, aromatic carbons, and aliphatic carbons. | [5] |

| Mass Spec (Predicted) | Diphenylmethylene-glycine benzyl ester | Expected fragments at m/z 242 (loss of benzyloxycarbonyl radical) and 167 (diphenylmethyl cation). | [6] |

| IR | General Schiff Bases | Characteristic C=N stretching vibration. | [7] |

Conclusion

This compound is an indispensable tool for the synthesis of non-proteinogenic α-amino acids, which are of paramount importance in drug discovery and development. Its stability, ease of preparation, and reactivity make it a versatile building block. The O'Donnell amino acid synthesis, which prominently features this reagent, provides a reliable and stereocontrolled route to a vast array of chiral amino acids. This guide has provided the fundamental chemical data, detailed experimental protocols, and logical workflows to aid researchers in effectively utilizing this powerful synthetic intermediate.

References

- 1. discovery.researcher.life [discovery.researcher.life]

- 2. matrixscientific.com [matrixscientific.com]

- 3. researchgate.net [researchgate.net]

- 4. O'Donnell Amino Acid Synthesis [organic-chemistry.org]

- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 6. benchchem.com [benchchem.com]

- 7. Benzenamine, N-(phenylmethylene)- [webbook.nist.gov]

An In-depth Technical Guide to Methyl N-(diphenylmethylidene)glycinate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl N-(diphenylmethylidene)glycinate, a Schiff base derived from glycine methyl ester and benzophenone, is a pivotal reagent in modern organic synthesis, particularly in the realm of asymmetric synthesis. Its unique structural features allow it to serve as a versatile glycine enolate equivalent, enabling the stereocontrolled formation of a wide array of α-amino acids, which are fundamental building blocks for pharmaceuticals and other bioactive molecules. This technical guide provides a comprehensive overview of the properties, synthesis, and key applications of this compound, with a focus on experimental details and its role in drug development.

Physicochemical and Spectroscopic Properties

This compound is a white to pale yellow solid at room temperature.[1][2] A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₆H₁₅NO₂ | [2][3] |

| Molecular Weight | 253.30 g/mol | [3] |

| CAS Number | 81167-39-7 | [2] |

| Appearance | White to pale yellow solid | [1] |

| Melting Point | 42-44 °C | [2] |

| Boiling Point | 342.8 ± 34.0 °C at 760 mmHg | [1] |

| Density | 1.1 ± 0.1 g/cm³ | [1] |

| Solubility | Soluble in organic solvents like dichloromethane. | [4] |

| Storage | Refrigerator, under inert atmosphere. | [1] |

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the two phenyl groups, a singlet for the methyl ester protons, and a singlet for the methylene protons of the glycine backbone.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display signals for the carbonyl carbon of the ester, the imine carbon, the carbons of the two phenyl rings, the methyl carbon of the ester, and the methylene carbon of the glycine unit.

IR (Infrared) Spectroscopy: The IR spectrum should exhibit strong absorption bands corresponding to the C=O stretching of the ester group (typically around 1740 cm⁻¹), the C=N stretching of the imine (around 1650 cm⁻¹), and C-H stretching and bending vibrations for the aromatic and aliphatic parts of the molecule.

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (253.30 g/mol ). Fragmentation patterns would likely involve the loss of the methoxycarbonyl group and cleavage of the imine bond.

Experimental Protocols

Synthesis of this compound

The most common method for the synthesis of this compound is the transimination reaction between benzophenone imine and methyl glycinate hydrochloride.[4][5] This reaction involves the formation of a Schiff base under mild conditions.

Materials:

-

Benzophenone imine

-

Methyl glycinate hydrochloride

-

Triethylamine (or another suitable base)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred suspension of methyl glycinate hydrochloride in anhydrous dichloromethane at 0 °C, slowly add triethylamine.

-

Stir the mixture at 0 °C for 30 minutes to generate the free methyl glycinate.

-

To this mixture, add benzophenone imine dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

Caption: Synthetic workflow for this compound.

Purification

The crude this compound can be purified by either recrystallization or flash column chromatography.[4][5]

Recrystallization:

-

Solvent System: A suitable solvent system for recrystallization is a mixture of a good solvent (e.g., toluene or ethyl acetate) and a poor solvent (e.g., hexane or cyclohexane).

-

Procedure: Dissolve the crude product in a minimal amount of the hot good solvent. If any insoluble impurities are present, perform a hot filtration. Slowly add the poor solvent until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation. Collect the crystals by vacuum filtration and wash with a small amount of the cold poor solvent. Dry the crystals under vacuum.

Flash Column Chromatography:

-

Stationary Phase: Silica gel.

-

Mobile Phase: A gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing the polarity with ethyl acetate) is typically effective.

-

Procedure: Prepare a slurry of silica gel in the initial mobile phase and pack the column. Dissolve the crude product in a minimal amount of the mobile phase or a more polar solvent like dichloromethane and load it onto the column. Elute the column with the solvent gradient, collecting fractions. Monitor the fractions by TLC and combine the fractions containing the pure product. Remove the solvent under reduced pressure.

Applications in Drug Development

The primary application of this compound in drug development is its use as a prochiral glycine nucleophile for the asymmetric synthesis of α-amino acids.[6][7] This is a critical process as the biological activity of many pharmaceuticals is dependent on the specific stereochemistry of their constituent amino acids.

Asymmetric Synthesis of α-Amino Acids via Phase-Transfer Catalysis

A powerful and widely used method for the enantioselective alkylation of this compound is phase-transfer catalysis (PTC).[6][7] In this process, a chiral phase-transfer catalyst, often derived from Cinchona alkaloids, facilitates the transfer of the enolate of the glycine Schiff base from the aqueous phase (or solid phase) to the organic phase, where it reacts with an alkylating agent. The chiral environment provided by the catalyst directs the approach of the electrophile, leading to the formation of one enantiomer of the product in excess.

Caption: Asymmetric synthesis of α-amino acids using PTC.

This methodology provides access to a wide variety of both natural and unnatural α-amino acids with high enantiomeric excess. These chiral amino acids are invaluable precursors for the synthesis of peptides, peptidomimetics, and other complex molecules with therapeutic potential. The ability to introduce diverse side chains via the alkylation step makes this a highly versatile tool in medicinal chemistry and drug discovery.

Conclusion

This compound is a cornerstone reagent for the asymmetric synthesis of α-amino acids. Its straightforward preparation, stability, and predictable reactivity make it an indispensable tool for researchers and professionals in the field of drug development. The methodologies described in this guide, particularly the use of phase-transfer catalysis, offer a robust and versatile platform for the creation of chiral molecules, ultimately contributing to the discovery and development of new and improved therapeutics.

References

- 1. Methyl N-(diphenylmethylene)glycinate | CAS#:81167-39-7 | Chemsrc [chemsrc.com]

- 2. matrixscientific.com [matrixscientific.com]

- 3. clearsynth.com [clearsynth.com]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. researchgate.net [researchgate.net]

- 6. koreascience.kr [koreascience.kr]

- 7. Asymmetric phase-transfer catalysis utilizing chiral quaternary ammonium salts: asymmetric alkylation of glycine imines - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Guide to the Synthesis of Benzophenone Imine of Glycine Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of N-(diphenylmethylene)glycine methyl ester, a critical intermediate in organic synthesis and pharmaceutical research.[1] This compound, also known as methyl 2-(benzhydrylideneamino)acetate, is a versatile precursor for the synthesis of non-proteinogenic α-amino acids, which are crucial building blocks for a wide array of therapeutic agents.[1][2] The benzophenone imine group serves a dual role: it protects the primary amine from undesired reactions and activates the α-proton, facilitating stereoselective carbon-carbon bond formation.[2]

This document outlines various synthetic methodologies, presents detailed experimental protocols, and summarizes key quantitative data to assist researchers in selecting and implementing the most suitable procedure for their specific needs.

Overview of Synthetic Strategies

The synthesis of benzophenone imine of glycine methyl ester can be accomplished through several effective routes. The choice of method often depends on the availability of starting materials, desired scale, and required purity. The most prominent strategies include:

-

Reaction of Glycine Methyl Ester with α,α-Dichlorodiphenylmethane: A robust method involving the reaction of glycine methyl ester hydrochloride with α,α-dichlorodiphenylmethane in the presence of a base.[3][4]

-

Transimination from Benzophenone Imine: This method involves the exchange of the imine group from benzophenone imine to the glycine methyl ester.[5]

-

Condensation with Benzophenone: Direct condensation of glycine ester with benzophenone, often requiring a catalyst.[6]

-

Alkylation of Benzophenone Imine: The reaction of benzophenone imine with a haloacetate ester in the presence of a base.[7]

The following sections provide detailed protocols and comparative data for these key methods.

Experimental Protocols

Protocol 1: Synthesis from α,α-Dichlorodiphenylmethane

This protocol is adapted from a patented industrial process and is noted for its high yield.[3][4] It involves the reaction of glycine methyl ester hydrochloride with α,α-dichlorodiphenylmethane (DCDPM) using triethylamine as a base in an aprotic dipolar solvent.[3][4]

Reaction Scheme: (C₆H₅)₂CCl₂ + H₂NCH₂COOCH₃·HCl + Base → (C₆H₅)₂C=NCH₂COOCH₃ + Byproducts

Materials:

-

Glycine methyl ester hydrochloride (98%)

-

α,α-Dichlorodiphenylmethane (DCDPM)

-

Triethylamine (98%)

-

Butyronitrile

Procedure:

-

Charge a reaction flask with 50 g (390 mmol) of glycine methyl ester hydrochloride and 122.1 g (1.18 mol) of triethylamine in 200 ml of butyronitrile.[3]

-

Heat the mixture with stirring to a temperature of 95-100°C.[3]

-

Prepare a solution of 93.4 g (390 mmol) of α,α-dichlorodiphenylmethane in 200 ml of butyronitrile.[3]

-

Add the DCDPM solution dropwise to the heated reaction mixture over a period of 3 hours.[3]

-

After the addition is complete, cool the reaction mixture to +5°C and stir for an additional 30 minutes to allow for salt precipitation.[3]

-

Filter the precipitated salt and wash it with a small amount of the solvent.[3]

-

Concentrate the combined filtrates using a rotary evaporator to yield the crude product.[3]

Yield and Purity:

-

This method typically yields approximately 105 g of benzophenone imine of glycine methyl ester, corresponding to a 90.3% yield.[3]

-

The product purity is reported to be around 85% (as determined by GC), and often requires no further purification for subsequent steps.[3]

Protocol 2: Synthesis via Alkylation of Benzophenone Imine

This method utilizes commercially available benzophenone imine and a haloacetate ester as starting materials.[7]

Reaction Scheme: (C₆H₅)₂C=NH + BrCH₂COOC(CH₃)₃ + Base → (C₆H₅)₂C=NCH₂COOC(CH₃)₃ + Byproduct

Note: This example uses tert-butyl bromoacetate, but the methyl ester can be substituted.

Materials:

-

Benzophenone imine

-

tert-Butyl 2-bromoacetate

-

Diisopropylethylamine (DIPEA)

-

Acetonitrile

Procedure:

-

In a 500 mL reaction flask, sequentially add benzophenone imine (52 g, 0.286 mol), tert-butyl 2-bromoacetate (56 g, 0.286 mol), diisopropylethylamine (37 g, 0.286 mol), and 250 mL of acetonitrile.[7]

-

Heat the reaction mixture to 80°C and maintain for 8 hours.[7]

-

Upon completion, cool the mixture to room temperature.[7]

-

Add 200 mL of diethyl ether and 200 mL of water for extraction.[7]

-

Separate the organic phase. Extract the aqueous phase three times with 50 mL portions of diethyl ether.[7]

-

Combine all organic phases and wash sequentially with 100 mL of water and 100 mL of saturated brine.[7]

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent by reduced pressure distillation to obtain the final product.[7]

Yield:

-

This procedure yields approximately 57 g of the tert-butyl ester product, representing a 68% yield.[7]

Data Presentation

The quantitative data from the described synthetic methods are summarized below for easy comparison.

Table 1: Reagents and Reaction Conditions for Synthesis

| Method | Key Reagents | Base | Solvent | Temperature (°C) | Time (h) | Molar Ratio (Glycine equiv:Reagent:Base) | Reference |

|---|---|---|---|---|---|---|---|

| Protocol 1 | Glycine methyl ester HCl, α,α-Dichlorodiphenylmethane | Triethylamine | Butyronitrile | 95-100 | 3 | 1:1:3 | [3][4] |

| Protocol 2 | Benzophenone imine, tert-Butyl bromoacetate | DIPEA | Acetonitrile | 80 | 8 | 1:1:1 |[7] |

Table 2: Product Yield and Purity

| Method | Product | Yield (%) | Purity (%) | Notes | Reference |

|---|---|---|---|---|---|

| Protocol 1 | Benzophenone imine of glycine methyl ester | 90.3 | 85 (GC) | No further purification needed for many applications. | [3] |

| Protocol 2 | Benzophenone imine of glycine tert-butyl ester | 68 | Not specified | Product isolated after extraction and distillation. |[7] |

Table 3: Physicochemical Properties

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₆H₁₅NO₂ | [1] |

| Molecular Weight | 253.3 g/mol | [1] |

| Appearance | Off-white to white powder | [1] |

| Melting Point | 40 - 45 °C | [1] |

| Storage Conditions | 2 - 8 °C |[1] |

Visualized Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate the synthetic pathway and a generalized experimental workflow.

References

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. EP1967511A1 - Process for the preparation of a benzophenone glycine imine alkyl ester derivative - Google Patents [patents.google.com]

- 4. data.epo.org [data.epo.org]

- 5. O'Donnell Amino Acid Synthesis [organic-chemistry.org]

- 6. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 7. CN112920076A - Preparation method of benzophenone imine glycine ester - Google Patents [patents.google.com]

An In-depth Technical Guide to N-(Diphenylmethylene)glycine Methyl Ester (CAS 81167-39-7): Properties and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(Diphenylmethylene)glycine methyl ester, identified by CAS number 81167-39-7, is a pivotal synthetic intermediate in the fields of medicinal chemistry and organic synthesis. Its unique structural features, particularly the protective diphenylmethylene group on the glycine nitrogen, make it an invaluable building block for the asymmetric synthesis of non-proteinogenic α-amino acids. These customized amino acids are crucial components in the development of novel therapeutic agents, most notably Glycine Transporter 1 (GlyT1) inhibitors, which are under investigation for the treatment of central nervous system (CNS) disorders such as schizophrenia. This technical guide provides a comprehensive overview of the chemical and physical properties of N-(Diphenylmethylene)glycine methyl ester, detailed experimental protocols for its application in the synthesis of GlyT1 inhibitors, and an exploration of the underlying biological signaling pathways.

Chemical and Physical Properties

N-(Diphenylmethylene)glycine methyl ester is a white to light yellow solid.[1] Its chemical structure features a glycine methyl ester moiety where the primary amine is protected by a diphenylmethylene group. This protecting group is stable under various reaction conditions but can be readily removed, allowing for further functionalization of the amine.

Table 1: Physicochemical Properties of N-(Diphenylmethylene)glycine Methyl Ester

| Property | Value | Reference(s) |

| CAS Number | 81167-39-7 | [2][3] |

| IUPAC Name | methyl 2-[(diphenylmethylidene)amino]acetate | [2] |

| Synonyms | Methyl N-(diphenylmethylene)glycinate, DPM-Gly-OMe | [3] |

| Molecular Formula | C₁₆H₁₅NO₂ | [2][3] |

| Molecular Weight | 253.30 g/mol | [2] |

| Appearance | White to light yellow solid/powder | [1][3] |

| Melting Point | 42-44 °C | [1][4] |

| Boiling Point | 342.8 ± 34.0 °C at 760 mmHg | [5] |

| Solubility | Soluble in organic solvents like methanol and dichloromethane | [3] |

| Storage Conditions | 2-8°C, under inert atmosphere | [6][7] |

Applications in Drug Discovery and Organic Synthesis

The primary application of N-(Diphenylmethylene)glycine methyl ester lies in its role as a versatile precursor for the synthesis of complex, biologically active molecules.[8] Its utility is particularly pronounced in the following areas:

-

Asymmetric Synthesis of α-Amino Acids: The diphenylmethylene protecting group facilitates the stereoselective alkylation of the α-carbon, enabling the synthesis of a wide variety of non-proteinogenic α-amino acids.[9] These unnatural amino acids are key components in peptidomimetics and other pharmaceuticals, often imparting enhanced metabolic stability and biological activity.[10]

-

Synthesis of GlyT1 Inhibitors: This compound is a key starting material for the synthesis of sarcosine-based and other non-sarcosine-based Glycine Transporter 1 (GlyT1) inhibitors.[11] These inhibitors are being investigated for their potential to treat CNS disorders by modulating glutamatergic neurotransmission.[4]

-

Enzyme Inhibition Studies: Derivatives of N-(Diphenylmethylene)glycine methyl ester are utilized in biochemical research to investigate enzyme inhibition, providing insights into metabolic pathways and potential therapeutic targets.[8]

Experimental Protocols: Synthesis of a Sarcosine-Based GlyT1 Inhibitor

The following is a representative multi-step experimental protocol for the synthesis of a sarcosine-based Glycine Transporter 1 (GlyT1) inhibitor, starting from N-(Diphenylmethylene)glycine methyl ester. This protocol is a composite of established synthetic strategies.

Step 1: Deprotection of the Diphenylmethylene Group

Objective: To remove the diphenylmethylene protecting group to yield glycine methyl ester.

Materials:

-

N-(Diphenylmethylene)glycine methyl ester (CAS 81167-39-7)

-

Tetrahydrofuran (THF)

-

1N Hydrochloric Acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve N-(Diphenylmethylene)glycine methyl ester in THF.

-

Add 1N HCl and stir the mixture at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, neutralize the reaction mixture with a saturated solution of NaHCO₃.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield glycine methyl ester.

Step 2: N-Alkylation of Glycine Methyl Ester

Objective: To introduce a substituent on the nitrogen atom of glycine methyl ester via reductive amination.

Materials:

-

Glycine methyl ester (from Step 1)

-

Appropriate aldehyde or ketone (e.g., for sarcosine synthesis, formaldehyde)

-

Dichloromethane (DCM)

-

Acetic acid (catalytic amount)

-

Sodium triacetoxyborohydride

-

Saturated sodium bicarbonate (NaHCO₃) solution

Procedure:

-

Dissolve glycine methyl ester in DCM.

-

Add the corresponding aldehyde or ketone and a catalytic amount of acetic acid.

-

Stir the mixture at room temperature for 1 hour.

-

Add sodium triacetoxyborohydride portion-wise and continue stirring at room temperature overnight.

-

Quench the reaction with a saturated solution of NaHCO₃.

-

Separate the organic layer and extract the aqueous layer with DCM.

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

Step 3: Saponification of the Methyl Ester

Objective: To hydrolyze the methyl ester to the corresponding carboxylic acid, yielding the final GlyT1 inhibitor.

Materials:

-

N-alkylated glycine methyl ester (from Step 2)

-

Methanol

-

1N Sodium hydroxide (NaOH)

-

1N Hydrochloric acid (HCl)

-

Ethyl acetate

Procedure:

-

Dissolve the N-alkylated glycine methyl ester in methanol.

-

Add 1N NaOH and stir the mixture at room temperature.

-

Monitor the reaction by TLC.

-

Once the starting material is consumed, remove the methanol under reduced pressure.

-

Acidify the aqueous residue to pH 3-4 with 1N HCl.

-

Extract the product with ethyl acetate.

-

Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the final GlyT1 inhibitor.[11]

Table 2: Example of a Synthesized GlyT1 Inhibitor and its Biological Activity

| Compound | Starting Material | Target | IC₅₀ (nM) | Assay | Reference |

| Bitopertin | (Derivative of a glycine analog) | Human GlyT1 | 25 | Glycine uptake assay | [12] |

| Sarcosine | Endogenous | GlyT1 | Competitive inhibitor | - | [13] |

Signaling Pathways and Mechanism of Action

The primary therapeutic rationale for synthesizing GlyT1 inhibitors from N-(Diphenylmethylene)glycine methyl ester is to modulate the glutamatergic system in the CNS.

The Role of GlyT1 in Glutamatergic Neurotransmission

Glycine acts as a mandatory co-agonist at the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory synaptic transmission, learning, and memory.[4] The glycine transporter 1 (GlyT1), located on glial cells and presynaptic neurons, is responsible for the reuptake of glycine from the synaptic cleft.[14] By controlling the extracellular glycine concentration, GlyT1 regulates the activation of NMDA receptors.[15]

Mechanism of Action of GlyT1 Inhibitors

GlyT1 inhibitors block the reuptake of glycine, leading to an increase in its concentration in the synaptic cleft.[3] This elevation in synaptic glycine enhances the activation of NMDA receptors, thereby potentiating glutamatergic neurotransmission.[4] This mechanism is of particular interest in conditions like schizophrenia, where hypofunction of the NMDA receptor is implicated in the cognitive and negative symptoms of the disorder.[2]

Caption: GlyT1 Inhibition and NMDA Receptor Activation.

Experimental Workflow Visualization

The synthesis of a GlyT1 inhibitor from N-(Diphenylmethylene)glycine methyl ester follows a logical progression of chemical transformations.

Caption: Synthetic Workflow for a GlyT1 Inhibitor.

Safety and Handling

N-(Diphenylmethylene)glycine methyl ester is intended for laboratory research use only.[1] While it is not classified as hazardous under the 2012 OSHA Hazard Communication Standard, standard laboratory safety precautions should be observed.[1] This includes wearing personal protective equipment such as gloves, safety glasses, and a lab coat.[4] The compound should be handled in a well-ventilated area or in a chemical fume hood to avoid inhalation of dust.[5] In case of contact with skin or eyes, rinse immediately with plenty of water.[4] Store the compound in a refrigerator at 2-8°C under an inert atmosphere.[6][7]

Conclusion

N-(Diphenylmethylene)glycine methyl ester is a cornerstone synthetic intermediate that enables the efficient and stereocontrolled synthesis of novel α-amino acid derivatives. Its application in the development of GlyT1 inhibitors highlights its significance in the pursuit of new treatments for debilitating CNS disorders. The methodologies and conceptual frameworks presented in this guide are intended to provide researchers with a solid foundation for utilizing this versatile compound in their drug discovery and development endeavors. The continued exploration of derivatives synthesized from this precursor holds promise for the generation of next-generation therapeutics targeting a range of biological pathways.

References

- 1. Functional 'glial' GLYT1 glycine transporters expressed in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Randomized Controlled Trial of the Glycine Transporter 1 Inhibitor PF-03463275 to Enhance Cognitive Training and Neuroplasticity in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are GlyT1 modulators and how do they work? [synapse.patsnap.com]

- 4. Glycine transporter 1 inhibitors and modulation of NMDA receptor-mediated excitatory neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Screening for New Inhibitors of Glycine Transporter 1 and 2 by Means of MS Binding Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [PDF] Recent Advances in Rapid Synthesis of Non-proteinogenic Amino Acids from Proteinogenic Amino Acids Derivatives via Direct Photo-Mediated C–H Functionalization | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Asymmetric synthesis of α-amino acids via homologation of Ni(II) complexes of glycine Schiff bases; Part 1: alkyl halide alkylations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Non-proteinogenic amino acids - Wikipedia [en.wikipedia.org]

- 11. benchchem.com [benchchem.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. d-nb.info [d-nb.info]

- 15. Glycine transporter type-1 and its inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Architecture and Versatility of Glycine Schiff Bases: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure and reactivity of glycine Schiff bases, essential intermediates in organic synthesis and crucial components in the development of novel therapeutics. This document delves into the foundational principles governing their formation, stereochemistry, and diverse chemical transformations, supported by detailed experimental protocols and quantitative data to empower researchers in their scientific endeavors.

Core Concepts: Structure and Formation

Glycine Schiff bases are imines formed through the condensation reaction between the primary amino group of glycine or its esters and a carbonyl compound, typically an aldehyde or a ketone.[1][2] This reaction is generally reversible and often catalyzed by acid or base, or driven to completion by the removal of water.[1] The resulting C=N double bond, or azomethine group, is the defining feature of these compounds, rendering them highly reactive intermediates in a multitude of chemical transformations.[3][4]

The structure of glycine Schiff bases is characterized by the planarity of the imine bond and the potential for tautomerism. Two primary tautomeric forms can exist: the enol-imine and the keto-enamine forms. The equilibrium between these tautomers is influenced by factors such as the solvent, temperature, and the nature of the substituents on the aldehyde or ketone precursor.

Figure 1: Tautomeric forms of a glycine Schiff base.

Structural Data

The precise bond lengths and angles within glycine Schiff bases can be determined using X-ray crystallography. These parameters are crucial for understanding the molecule's conformation and reactivity. Below is a summary of typical bond lengths and angles for a representative glycine Schiff base metal complex.

| Parameter | Bond/Angle | Value (Å or °) |

| Bond Lengths | C=N (imine) | ~1.27 - 1.30 Å |

| N-Cα | ~1.45 - 1.48 Å | |

| Cα-C=O | ~1.51 - 1.54 Å | |

| C=O | ~1.20 - 1.25 Å | |

| Bond Angles | C-N=C | ~118 - 125° |

| N-Cα-C | ~109 - 112° | |

| O=C-Cα | ~120 - 125° |

Note: These values are generalized and can vary depending on the specific substituents and the crystalline environment.[5][6]

Reactivity and Synthetic Applications

The reactivity of glycine Schiff bases is centered around the activated α-carbon of the glycine moiety. The imine group acts as an electron-withdrawing group, increasing the acidity of the α-protons and facilitating their removal by a base to form a stabilized carbanion. This nucleophilic intermediate can then react with a variety of electrophiles, making glycine Schiff bases versatile synthons for the preparation of a wide array of α-amino acids.[7][8]

Figure 2: General reactivity pathway of glycine Schiff bases.

Asymmetric Synthesis of α-Amino Acids

A cornerstone application of glycine Schiff bases is in the asymmetric synthesis of α-amino acids. This is often achieved by using chiral auxiliaries or chiral catalysts. A particularly successful approach involves the use of chiral nickel(II) complexes of glycine Schiff bases.[9][10] These square-planar complexes create a rigid, sterically defined environment that directs the approach of electrophiles to one face of the glycine carbanion, leading to high diastereoselectivity.[9]

The general workflow for the asymmetric alkylation of a chiral Ni(II)-glycine Schiff base complex is outlined below.

Figure 3: Workflow for asymmetric alkylation.

The diastereomeric excess (d.e.) and enantiomeric excess (e.e.) of the final amino acid product are critical measures of the success of these reactions.

| Electrophile | Base | Solvent | Yield (%) | d.e. (%) | Reference |

| Benzyl bromide | NaOH | DMF | 70-90 | 80 | [9] |

| Allyl bromide | NaOH | DMF | - | low | [9] |

| Various alkyl halides | NaOH (solid) | DMF | 70-92 (optical) | - | [9] |

Transamination Reactions

Glycine Schiff bases are also key intermediates in biological transamination reactions, which are fundamental to amino acid metabolism. These reactions are catalyzed by transaminase enzymes that utilize pyridoxal phosphate (PLP) as a cofactor. The process involves the transfer of an amino group from an amino acid to a keto acid, proceeding through a Schiff base intermediate.[11][12]

The mechanism involves two half-reactions. In the first, the amino acid forms a Schiff base with PLP, which then tautomerizes and hydrolyzes to yield an α-keto acid and pyridoxamine phosphate (PMP). In the second half-reaction, PMP transfers the amino group to another α-keto acid to form a new amino acid and regenerate PLP.

Figure 4: Transamination reaction mechanism.

Experimental Protocols

This section provides representative experimental procedures for the synthesis and reaction of glycine Schiff bases.

Synthesis of N-(Diphenylmethylene)glycine Benzyl Ester

This procedure details the formation of a common glycine Schiff base ester.

Step 1: Formation of Glycine Benzyl Ester p-Toluenesulfonate Salt

-

In a round-bottom flask equipped with a Dean-Stark apparatus, a mixture of glycine (0.1 mol), benzyl alcohol (0.12 mol), and p-toluenesulfonic acid monohydrate (0.11 mol) in toluene (200 mL) is refluxed.

-

The water generated during the esterification is collected in the Dean-Stark trap.

-

The reaction progress is monitored by thin-layer chromatography (TLC) until the starting glycine is consumed.

-

Upon completion, the reaction mixture is cooled to room temperature. Diethyl ether is added to precipitate the glycine benzyl ester p-toluenesulfonate salt.

-

The solid product is collected by vacuum filtration, washed with diethyl ether, and dried under vacuum.

Step 2: Formation of the Schiff Base

-

The glycine benzyl ester p-toluenesulfonate salt (0.1 mol) is suspended in dichloromethane (200 mL).

-

Triethylamine (0.11 mol) is added to neutralize the salt.

-

Benzophenone imine (0.1 mol) is added to the reaction mixture.

-

The reaction is stirred at room temperature and monitored by TLC for the disappearance of the starting materials.

-

Once the reaction is complete, the mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the pure N-(diphenylmethylene)glycine benzyl ester.[13]

Synthesis of a Chiral Ni(II) Complex of a Glycine Schiff Base

This procedure describes the formation of a chiral nickel(II) complex used in asymmetric synthesis.

-

A solution of potassium hydroxide (10 equivalents) in methanol is added to a suspension of the chiral ligand (e.g., (S)-o-[(N-benzylprolyl)amino]benzophenone) (1 equivalent), glycine (5 equivalents), and nickel(II) nitrate hexahydrate (2 equivalents) in methanol.

-

The mixture is stirred at a specified temperature (e.g., 68-70 °C) for several hours (e.g., 21 hours).[10]

-

The resulting precipitate, the chiral Ni(II)-glycine Schiff base complex, is collected by filtration, washed with methanol, and dried.

Asymmetric Alkylation of a Chiral Ni(II)-Glycine Schiff Base Complex

This protocol outlines the diastereoselective alkylation of the chiral nickel complex.

-

To a solution of the chiral Ni(II)-glycine Schiff base complex in an appropriate solvent (e.g., CH₂Cl₂ or DMF) at room temperature, a phase-transfer catalyst (e.g., tetrabutylammonium bromide, 0.15 equivalents) is added.[14]

-

A solution of a base (e.g., 30% aqueous sodium hydroxide or solid powdered NaOH) is added, followed by the alkylating agent (e.g., benzyl bromide, 1.2 equivalents).[9][14]

-

The resultant mixture is stirred vigorously at room temperature under a nitrogen atmosphere for a specified time (e.g., 1-12 hours).[14]

-

The reaction is monitored by TLC. Upon completion, the mixture is diluted with water and an organic solvent, and the aqueous layer is extracted several times with the organic solvent.

-

The combined organic layers are dried, filtered, and concentrated. The crude product can be purified by chromatography to separate the diastereomers.

-

The alkylated complex is then hydrolyzed (e.g., with aqueous HCl) to release the chiral α-amino acid, and the chiral auxiliary can often be recovered and recycled.[10]

Spectroscopic Characterization Data

The structural elucidation of glycine Schiff bases and their derivatives relies heavily on spectroscopic techniques. Below is a summary of typical spectroscopic data for N-(diphenylmethylene)glycine esters.

N-(Diphenylmethylene)glycine Benzyl Ester

| ¹H NMR (CDCl₃) | Chemical Shift (δ) ppm | Multiplicity | Assignment |

| Aromatic Protons | ~7.80 - 7.20 | m | Ar-H |

| Benzyl Methylene | ~5.20 | s | -O-CH₂-Ph |

| Glycine Methylene | ~4.30 | s | N-CH₂-COO- |

| ¹³C NMR (CDCl₃) | Chemical Shift (δ) ppm | Assignment |

| Carbonyl Carbon | ~171 | C=O (ester) |

| Imine Carbon | ~170 | C=N (imine) |

| Aromatic Carbons | ~138 - 128 | Ar-C |

| Benzyl Methylene | ~67 | -O-CH₂-Ph |

| Glycine Methylene | ~55 | N-CH₂-COO- |

| IR (KBr) | Wavenumber (cm⁻¹) | Assignment |

| C=O Stretch | ~1740 | Ester |

| C=N Stretch | ~1620 - 1640 | Imine |

| C-O Stretch | ~1200 - 1300 | Ester |

Note: These are predicted or typical values and may vary slightly based on the specific compound and experimental conditions.[13]

Conclusion

Glycine Schiff bases are remarkably versatile and powerful tools in modern organic and medicinal chemistry. Their unique structural features and predictable reactivity patterns have enabled the development of elegant and efficient methods for the synthesis of a wide range of α-amino acids, including those with high enantiopurity. The continued exploration of their chemistry, particularly in the realm of asymmetric catalysis and the development of novel metal complexes, promises to unlock new synthetic pathways and contribute to the discovery of next-generation pharmaceuticals. This guide serves as a foundational resource for researchers seeking to harness the synthetic potential of these important chemical entities.

References

- 1. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0002210) [hmdb.ca]

- 2. rroij.com [rroij.com]

- 3. ajol.info [ajol.info]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. O'Donnell Amino Acid Synthesis [organic-chemistry.org]

- 8. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 9. General method for the asymmetric synthesis of α-amino acids via alkylation of the chiral nickel(II) Schiff base complexes of glycine and alanine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 10. Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chemimpex.com [chemimpex.com]

- 12. labproinc.com [labproinc.com]

- 13. benchchem.com [benchchem.com]

- 14. Synthesis and Evaluation of a Series of Ni(II) Complexed Nucleophilic Glycine Equivalents - PMC [pmc.ncbi.nlm.nih.gov]

The Architect's Toolkit: A Technical Guide to Chiral Auxiliaries in Asymmetric Amino Acid Synthesis

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of pharmaceutical development and organic synthesis, the precise control of stereochemistry is not merely a detail but a fundamental necessity. The biological activity of chiral molecules is intrinsically linked to their three-dimensional structure, making the synthesis of enantiomerically pure compounds a critical challenge. This technical guide provides an in-depth exploration of one of the most robust and reliable strategies to achieve this: the use of chiral auxiliaries in the asymmetric synthesis of α-amino acids.

This document delves into the core principles and practical applications of key chiral auxiliaries, offering a comparative analysis of their efficacy. We will explore the foundational methodologies developed by Evans, Schöllkopf, Oppolzer, and Myers, presenting quantitative data, detailed experimental protocols, and visual workflows to empower researchers in the design and execution of stereoselective amino acid syntheses.

The Principle of Chiral Auxiliary-Mediated Asymmetric Synthesis

A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a prochiral substrate.[1] Its inherent chirality directs a subsequent chemical reaction, forcing the creation of a new stereocenter with a specific configuration.[1] This process typically involves three key stages: the attachment of the auxiliary to the substrate, a diastereoselective bond-forming reaction, and the subsequent cleavage of the auxiliary to yield the desired enantiomerically enriched product. A significant advantage of this method is that the auxiliary can often be recovered and reused, enhancing the overall efficiency of the synthesis.[1]

The fundamental workflow of chiral auxiliary-mediated synthesis can be visualized as a logical progression from a prochiral starting material to an enantiomerically pure product.

Caption: General workflow of chiral auxiliary-mediated synthesis.

Evans' Oxazolidinone Auxiliaries

Pioneered by David A. Evans, chiral oxazolidinones are among the most powerful and widely used auxiliaries for asymmetric synthesis, particularly for the alkylation of glycine enolate equivalents.[2][3] Derived from readily available amino alcohols, the stereochemical outcome is controlled by the substituent at the 4-position of the oxazolidinone ring, which effectively shields one face of the enolate from the incoming electrophile.[4]

Data Presentation: Diastereoselective Alkylation of Evans' N-Glycinyl Oxazolidinone Derivatives

| Entry | Electrophile (R-X) | Diastereomeric Excess (de) (%) | Yield (%) | Reference |

| 1 | BnBr | >99 | 85 | [3] |

| 2 | Allyl-I | 98 | 88 | [4] |

| 3 | MeI | 95 | 92 | [3] |

| 4 | EtI | 96 | 89 | [3] |

| 5 | i-PrI | 97 | 81 | [3] |

Experimental Protocols

Protocol 1: N-Acylation of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone

-

To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 equiv) in anhydrous THF (0.5 M) at -78 °C under an argon atmosphere, add n-butyllithium (1.05 equiv) dropwise.

-

Stir the resulting solution for 15 minutes at -78 °C.

-

Add bromoacetyl bromide (1.1 equiv) dropwise, and continue stirring at -78 °C for 30 minutes.

-

Allow the reaction mixture to warm to 0 °C and stir for an additional 1 hour.

-

Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the N-bromoacetyl oxazolidinone.

Protocol 2: Diastereoselective Alkylation

-

To a solution of the N-acyl oxazolidinone (1.0 equiv) in anhydrous THF (0.2 M) at -78 °C, add sodium bis(trimethylsilyl)amide (1.1 equiv) dropwise.

-

Stir the mixture for 30 minutes at -78 °C to form the sodium enolate.

-

Add the alkyl halide (1.2 equiv) and stir the reaction at -78 °C until TLC analysis indicates complete consumption of the starting material.

-

Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

The diastereomeric ratio can be determined by ¹H NMR or HPLC analysis of the crude product before purification by flash chromatography.

Protocol 3: Cleavage of the Auxiliary

-

Dissolve the alkylated product (1.0 equiv) in a 3:1 mixture of THF and water.

-

Cool the solution to 0 °C and add 30% aqueous hydrogen peroxide (4.0 equiv), followed by aqueous lithium hydroxide (2.0 equiv).

-

Stir the mixture at 0 °C for 2 hours, then at room temperature for an additional 2 hours.

-

Quench the reaction by adding an aqueous solution of sodium sulfite.

-

Separate the aqueous layer and wash it with dichloromethane to remove the recovered chiral auxiliary.

-

Acidify the aqueous layer with 1 M HCl and extract the desired carboxylic acid with ethyl acetate.

-

Dry the combined organic extracts over anhydrous sodium sulfate and concentrate to yield the enantiomerically enriched α-amino acid precursor.

Caption: Experimental workflow for Evans auxiliary-mediated synthesis.

Schöllkopf's Bis-Lactim Ether Auxiliaries

The Schöllkopf method, established in 1981, utilizes a chiral bis-lactim ether derived from the cyclization of glycine and a chiral amino acid, typically valine.[5][6] Deprotonation of the glycine unit followed by alkylation occurs with high diastereoselectivity, as the bulky side chain of the auxiliary (e.g., isopropyl from valine) shields one face of the resulting anion.[5]

Data Presentation: Diastereoselective Alkylation of Schöllkopf's Bis-Lactim Ether

| Entry | Electrophile (R-X) | Diastereomeric Excess (de) (%) | Enantiomeric Excess (ee) (%) | Yield (%) | Reference |

| 1 | MeI | >95 | >95 | 85 | [7] |

| 2 | EtI | >95 | >95 | 82 | [7] |

| 3 | BnBr | >98 | >98 | 90 | [8] |

| 4 | Allyl-Br | >95 | >95 | 88 | [7] |

| 5 | CH₂=CH(CH₂)₂I | >95 | >95 | 75 | [9] |

Experimental Protocols

Protocol 4: Synthesis of the Schöllkopf Auxiliary

-

A mixture of L-valine methyl ester hydrochloride and glycine methyl ester hydrochloride is neutralized and heated to form the cyclic dipeptide (diketopiperazine).[5]

-

The diketopiperazine is then treated with trimethyloxonium tetrafluoroborate (Meerwein's salt) in dichloromethane to yield the bis-lactim ether.[7]

-

The product is purified by distillation or chromatography.

Protocol 5: Diastereoselective Alkylation

-

Dissolve the Schöllkopf auxiliary (1.0 equiv) in anhydrous THF (0.1 M) and cool to -78 °C under an argon atmosphere.

-

Add n-butyllithium (1.05 equiv) dropwise and stir for 30 minutes at -78 °C to generate the lithiated species.[5]

-

Add the electrophile (1.1 equiv) and continue stirring at -78 °C for 2-4 hours.

-

Quench the reaction with saturated aqueous ammonium chloride and allow it to warm to room temperature.

-

Extract the product with diethyl ether, wash the combined organic layers with brine, dry over magnesium sulfate, and concentrate.

-

The diastereomerically enriched product is typically purified by column chromatography.

Protocol 6: Acidic Hydrolysis for Auxiliary Cleavage

-

Dissolve the alkylated bis-lactim ether in 0.1 M HCl.[5]

-

Stir the solution at room temperature for 12-24 hours.

-

The hydrolysis yields the desired α-amino acid methyl ester and the valine methyl ester, which can be separated by chromatography.[6]

Caption: Key steps in the Schöllkopf amino acid synthesis.

Oppolzer's Camphorsultam Auxiliaries

Oppolzer's camphorsultam is a highly effective chiral auxiliary derived from camphor, a readily available natural product.[10] When attached to a glycine unit, the resulting N-glycylsultam can be deprotonated to form a chiral enolate. The rigid bicyclic structure of the camphorsultam provides excellent stereocontrol in subsequent alkylation reactions.[11]

Data Presentation: Diastereoselective Alkylation of Oppolzer's N-Glycylsultam

| Entry | Electrophile (R-X) | Diastereomeric Excess (de) (%) | Yield (%) | Reference |

| 1 | BnBr | >98 | 92 | [12] |

| 2 | Allyl-Br | >98 | 95 | [12] |

| 3 | MeI | 96 | 88 | [12] |

| 4 | EtI | 97 | 91 | [12] |

| 5 | i-PrI | >98 | 85 | [12] |

Experimental Protocols

Protocol 7: Preparation of N-Bromoacetyl Camphorsultam

-

To a solution of (1S)-(-)-2,10-camphorsultam (1.0 equiv) in anhydrous THF (0.2 M) at -78 °C, add n-butyllithium (1.05 equiv) dropwise.

-

After stirring for 15 minutes, add bromoacetyl bromide (1.1 equiv) and continue to stir at -78 °C for 1 hour.

-

Warm the reaction to room temperature and quench with water.

-

Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purify by recrystallization or chromatography.[13]

Protocol 8: Diastereoselective Alkylation

-

Prepare a solution of the N-acylsultam (1.0 equiv) in anhydrous THF (0.1 M) and cool to -78 °C.

-

Add sodium bis(trimethylsilyl)amide (1.1 equiv) and stir for 30 minutes.

-

Add the alkyl halide (1.2 equiv) and stir at -78 °C for 2-4 hours.

-

Work up the reaction as described in Protocol 5.

Protocol 9: Auxiliary Cleavage

-

The N-acylsultam is hydrolyzed using lithium hydroxide in a mixture of THF and water to yield the carboxylic acid and the recovered camphorsultam.[14]

-

Alternatively, acidic hydrolysis can be employed to obtain the amino acid.[15]

Caption: Workflow for amino acid synthesis using Oppolzer's sultam.

Myers' Pseudoephedrine Auxiliaries

Andrew Myers developed a practical and highly efficient method for the asymmetric synthesis of α-amino acids using pseudoephedrine as a chiral auxiliary.[16] Both enantiomers of pseudoephedrine are inexpensive and readily available. The corresponding glycinamide is alkylated with high diastereoselectivity.[17][18]

Data Presentation: Diastereoselective Alkylation of Pseudoephedrine Glycinamide

| Entry | Electrophile (R-X) | Diastereomeric Excess (de) (%) | Yield (%) | Reference |

| 1 | BnBr | >99 | 95 | [17] |

| 2 | Allyl-I | >99 | 92 | [17] |

| 3 | MeI | 98 | 88 | [17] |

| 4 | EtI | 99 | 91 | [17] |

| 5 | i-BuI | >99 | 94 | [17] |

Experimental Protocols

Protocol 10: Preparation of Pseudoephedrine Glycinamide

-

A simplified one-step procedure involves the direct combination of glycine methyl ester hydrochloride with pseudoephedrine in the presence of lithium tert-butoxide to form pseudoephedrine glycinamide hydrate.[1]

-

Alternatively, acylation can be performed using standard methods.[17]

Protocol 11: Diastereoselective Alkylation

-

To a suspension of anhydrous lithium chloride (6.0-7.0 equiv) in THF containing diisopropylamine (2.25 equiv) at -78 °C, add n-butyllithium (2.1 equiv).[17]

-

Warm the resulting suspension briefly to 0 °C and then re-cool to -78 °C.

-

Add a solution of pseudoephedrine glycinamide (1.0 equiv) in THF.

-

Stir the mixture at -78 °C for 30-60 minutes, warm to 0 °C for 10-15 minutes, stir briefly at room temperature, and then re-cool to 0 °C.[17]

-

Add the alkylating agent (1.5-4.0 equiv) and stir at 0 °C until the reaction is complete.[19]

-

Quench with water and extract with an organic solvent.[19]

Protocol 12: Auxiliary Cleavage by Hydrolysis

-

The alkylated pseudoephedrine glycinamide can be hydrolyzed by heating in water or a water-dioxane mixture to yield the salt-free α-amino acid and recoverable pseudoephedrine.[14]

-

Alkaline hydrolysis with aqueous sodium hydroxide is also effective and allows for direct conversion to N-protected amino acids.[14]

Caption: Logical relationships in the Myers asymmetric alkylation.

Conclusion

Chiral auxiliaries represent a powerful and versatile strategy for the asymmetric synthesis of α-amino acids. The methodologies developed by Evans, Schöllkopf, Oppolzer, and Myers, among others, provide reliable and highly stereoselective routes to a vast array of both natural and non-proteinogenic amino acids. The choice of a particular auxiliary depends on several factors, including the desired amino acid structure, cost and availability of the auxiliary, and the desired functional group tolerance. The detailed protocols and comparative data presented in this guide are intended to serve as a valuable resource for researchers in the rational design and efficient execution of asymmetric amino acid syntheses, ultimately accelerating the discovery and development of new therapeutics and chemical probes.

References

- 1. Collection - Greatly Simplified Procedures for the Synthesis of α-Amino Acids by the Direct Alkylation of Pseudoephedrine Glycinamide Hydrate - The Journal of Organic Chemistry - Figshare [acs.figshare.com]

- 2. researchgate.net [researchgate.net]

- 3. Structures and Reactivities of Sodiated Evans Enolates: Role of Solvation and Mixed Aggregation on the Stereochemistry and Mechanism of Alkylations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Schöllkopf method - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. biosynth.com [biosynth.com]

- 8. Diastereoselective arylation of bis-lactim ethers catalyzed by N-coordinating ylide-functionalized phosphine (NYPhos) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Schöllkopf Bis-Lactim Amino Acid Synthesis [drugfuture.com]

- 10. researchgate.net [researchgate.net]

- 11. Oppolzer sultam directed aldol as a key step for the stereoselective syntheses of antitumor antibiotic belactosin C and its synthetic congeners - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. orgsyn.org [orgsyn.org]

- 14. scribd.com [scribd.com]

- 15. researchgate.net [researchgate.net]

- 16. synarchive.com [synarchive.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Organic Syntheses Procedure [orgsyn.org]

- 19. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols: Alkylation of Methyl N-(diphenylmethylidene)glycinate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The alkylation of glycine Schiff bases, particularly methyl N-(diphenylmethylidene)glycinate, is a cornerstone reaction in the synthesis of non-natural α-amino acids. These synthesized amino acids are crucial building blocks in medicinal chemistry and drug development, offering avenues to novel peptides and pharmacologically active molecules. The benzophenone imine of the glycine ester serves as a versatile glycine anion equivalent, enabling controlled C-C bond formation at the α-carbon. This document provides detailed protocols for two primary methods of alkylation: Phase-Transfer Catalysis (PTC) for scalable and operationally simple reactions, and a strong base-mediated approach for anhydrous conditions.

Data Presentation: Alkylation of Glycine Schiff Base under Various Conditions

The following table summarizes the outcomes of the alkylation of N-(diphenylmethylidene)glycinate esters with various alkylating agents under different reaction conditions. This data is critical for selecting the appropriate methodology to achieve desired yields and stereoselectivity.

| Entry | Glycine Ester | Alkylating Agent (RX) | Method | Base | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |

| 1 | Methyl | Benzyl Bromide | PTC | 50% KOH | (S)-N-(9-Anthracenylmethyl)cinchonidinium Bromide (10) | Toluene | 25 | 0.75 | 82 | 94 |

| 2 | tert-Butyl | Benzyl Bromide | PTC | 50% NaOH | (S)-N-Benzylcinchonidinium Chloride (10) | CH2Cl2 | 25 | 1 | 95 | 66 |

| 3 | Isopropyl | Benzyl Bromide | PTC | aq. Base | Merrifield resin-anchored cinchonidinium salt (10) | CH2Cl2 | RT | - | - | High |

| 4 | Ethyl | Benzyl Bromide | Anhydrous | LDA | - | THF | -78 | - | High | N/A |

| 5 | Ethyl | Ethyl Bromide | Anhydrous | LDA | - | THF | -78 | - | High | N/A |

| 6 | tert-Butyl | Allyl Acetate | PTC | 50% KOH | O-methyl N-anthracenylmethyl cinchonidinium iodide (10) | Toluene | RT | - | 82 | 94 |

| 7 | Cumyl | Benzyl Bromide | PTC | CsOH·H2O | Chiral Cinchona Catalyst | Toluene/CHCl3 | 0 | 24 | 91 | 94 |

Experimental Protocols

Two primary methodologies for the alkylation of this compound are detailed below. Method A employs Phase-Transfer Catalysis (PTC), which is suitable for a wide range of applications and scalable processes.[1][2] Method B utilizes a strong base under anhydrous conditions, a classic approach for enolate chemistry.[1][2]

Method A: Alkylation via Phase-Transfer Catalysis (PTC)

This protocol is adapted from the O'Donnell amino acid synthesis, which often utilizes a chiral phase-transfer catalyst for asymmetric induction.[1]

Materials:

-

This compound

-

Alkylating agent (e.g., benzyl bromide, allyl bromide)

-

Phase-Transfer Catalyst (e.g., N-benzylcinchonidinium chloride for asymmetric synthesis, or tetrabutylammonium hydrogen sulfate for racemic synthesis)

-

Base (e.g., 50% aqueous sodium hydroxide or solid potassium hydroxide)

-

Solvent (e.g., dichloromethane or toluene)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Deionized water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) and the phase-transfer catalyst (0.01-0.10 eq) in the chosen organic solvent (e.g., dichloromethane or toluene).

-

Addition of Base: To the vigorously stirring solution, add the base. If using 50% aqueous NaOH, add it dropwise. If using solid KOH, add it in one portion.

-

Addition of Alkylating Agent: Add the alkylating agent (1.0-1.2 eq) to the biphasic mixture.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, dilute the reaction mixture with water and transfer it to a separatory funnel.

-

Extraction: Separate the layers and extract the aqueous phase with the organic solvent (2 x 20 mL).

-

Washing: Combine the organic layers and wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography to yield the alkylated Schiff base.

-

Hydrolysis (Optional): The resulting protected amino acid can be hydrolyzed to the free amino acid using acidic conditions (e.g., 1M HCl).

Method B: Alkylation via Strong Base (LDA) under Anhydrous Conditions

This method requires strict anhydrous conditions to prevent quenching of the strong base.[1][2]

Materials:

-

This compound

-

Alkylating agent (e.g., benzyl bromide, methyl iodide)

-

Lithium diisopropylamide (LDA) solution in THF

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH4Cl)

-

Ethyl acetate

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Deionized water

Procedure:

-

Reaction Setup: To an oven-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous THF. Cool the flask to -78 °C using a dry ice/acetone bath.

-

Substrate Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the cooled solvent.

-

Deprotonation: Slowly add a solution of LDA (1.05 eq) to the reaction mixture while maintaining the temperature at -78 °C. Stir the resulting solution for 30-60 minutes.

-

Alkylation: Add the alkylating agent (1.1 eq) dropwise to the enolate solution. Continue to stir the reaction at -78 °C.

-

Reaction Monitoring: Monitor the reaction progress by TLC.

-

Quenching: Once the reaction is complete, quench it by the slow addition of saturated aqueous ammonium chloride solution at -78 °C.

-

Warming and Extraction: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel, add ethyl acetate, and wash with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography.

-

Hydrolysis (Optional): The purified product can be hydrolyzed to the corresponding amino acid by treatment with aqueous acid.

Visualizations

The following diagrams illustrate the logical workflow of the alkylation protocols.

Caption: Experimental workflows for the two primary methods of alkylating this compound.

Caption: General reaction scheme for the alkylation of this compound.

References

Asymmetric Synthesis of Unnatural Amino Acids Using Phase-Transfer Catalysis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Unnatural α-amino acids are invaluable building blocks in medicinal chemistry and drug development. Their incorporation into peptides and other pharmaceuticals can lead to enhanced potency, increased metabolic stability, and novel biological activities.[1] Among the various synthetic strategies, asymmetric phase-transfer catalysis (PTC) has emerged as a powerful and practical method for the enantioselective synthesis of these crucial compounds.[1][2] This approach offers several advantages, including mild reaction conditions, operational simplicity, high enantioselectivities, and the use of environmentally benign reagents.

The O'Donnell asymmetric amino acid synthesis is a prominent example of this methodology, typically involving the alkylation of a glycine-derived Schiff base under biphasic conditions, facilitated by a chiral phase-transfer catalyst.[3] This document provides detailed application notes, experimental protocols, and key data for the synthesis of unnatural α-amino acids using this technique.

Core Application: Asymmetric Alkylation of Glycine Schiff Base

A widely employed strategy for the asymmetric synthesis of unnatural α-amino acids is the alkylation of N-(diphenylmethylene)glycine tert-butyl ester. This substrate is particularly advantageous because the benzophenone imine protects the amino group and the tert-butyl ester protects the carboxylic acid, while the acidic α-proton is readily abstracted under basic conditions.[3] The use of chiral phase-transfer catalysts, often derived from Cinchona alkaloids, allows for the enantioselective addition of an alkyl group, leading to the desired chiral amino acid derivative.[3][4]

Data Presentation

The following tables summarize representative quantitative data for the asymmetric alkylation of N-(diphenylmethylene)glycine tert-butyl ester with various alkyl halides using different chiral phase-transfer catalysts.

Table 1: Enantioselective Alkylation with Benzyl Bromide Derivatives

| Entry | Alkyl Halide (R-X) | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |

| 1 | Benzyl bromide | (S)-(-)-N-Benzylcinchonidinium chloride | 50% aq. KOH | Toluene | 0 | 6 | 95 | 92 |

| 2 | 4-Fluorobenzyl bromide | (S)-(-)-N-Benzylcinchonidinium chloride | 50% aq. KOH | Toluene | 0 | 8 | 92 | 94 |

| 3 | 4-Chlorobenzyl bromide | (S)-(-)-N-Benzylcinchonidinium chloride | 50% aq. KOH | Toluene | 0 | 8 | 94 | 96 |

| 4 | 2-Naphthylmethyl bromide | Maruoka Catalyst® | 50% aq. KOH | Toluene | 0 | 4 | 98 | >99 |

Table 2: Enantioselective Alkylation with Other Alkyl Halides

| Entry | Alkyl Halide (R-X) | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |

| 1 | Allyl bromide | (S)-(-)-N-Benzylcinchonidinium chloride | 50% aq. KOH | Toluene | 0 | 4 | 90 | 88 |

| 2 | Propargyl bromide | Maruoka Catalyst® | 50% aq. KOH | Toluene | -10 | 12 | 85 | 97 |

| 3 | 1-Bromo-3-fluoropropane | (S)-(-)-N-Benzylcinchonidinium chloride | 50% aq. KOH | Toluene | 0 | 8 | 88 | 91 |

| 4 | Ethyl iodide | (S)-(-)-N-Benzylcinchonidinium chloride | 50% aq. KOH | Toluene | 20 | 24 | 75 | 85 |

Experimental Protocols

Protocol 1: Preparation of N-(Diphenylmethylene)glycine tert-butyl ester

This protocol describes the synthesis of the Schiff base precursor from glycine tert-butyl ester hydrochloride and benzophenone imine.

Materials:

-

Glycine tert-butyl ester hydrochloride

-

Benzophenone imine

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Separatory funnel

Procedure:

-

To a solution of glycine tert-butyl ester hydrochloride (1.0 eq) in dichloromethane, add benzophenone imine (1.05 eq) at room temperature.

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, wash the reaction mixture with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude N-(diphenylmethylene)glycine tert-butyl ester can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield a crystalline solid.

Protocol 2: Asymmetric Alkylation of N-(Diphenylmethylene)glycine tert-butyl ester

This protocol details the enantioselective alkylation of the glycine Schiff base using a chiral phase-transfer catalyst.

Materials:

-

N-(Diphenylmethylene)glycine tert-butyl ester

-

Alkyl halide (e.g., benzyl bromide)

-

Chiral phase-transfer catalyst (e.g., (S)-(-)-N-Benzylcinchonidinium chloride)

-

Toluene

-

50% aqueous potassium hydroxide (w/v)

-

Dichloromethane (DCM)

-

Brine

-

Anhydrous sodium sulfate

-

Magnetic stirrer and stir bar

-

Round-bottom flask equipped with a dropping funnel

-

Ice bath

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add N-(diphenylmethylene)glycine tert-butyl ester (1.0 eq), the chiral phase-transfer catalyst (0.1 eq), and toluene.[5]

-

Addition of Base: Add a freshly prepared 50% aqueous solution of potassium hydroxide (10 eq).[5]

-

Alkylation: Cool the vigorously stirred biphasic mixture to 0 °C in an ice bath. Add the alkyl halide (1.2 eq) dropwise over 15 minutes.[5]

-

Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by TLC until the starting material is consumed (typically 4-8 hours).[5]

-

Workup: Once the reaction is complete, dilute the mixture with water and dichloromethane. Separate the organic layer, and extract the aqueous layer twice with dichloromethane.[5]

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the solution and concentrate under reduced pressure to obtain the crude product.[5]

-

Chromatography: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to yield the pure alkylated product.[5]

Protocol 3: Deprotection to the Free Amino Acid

This protocol describes the hydrolysis of the Schiff base and ester to yield the final unnatural α-amino acid.

Materials:

-

Purified alkylated product from Protocol 2

-

1N Hydrochloric acid (HCl)

-

Methanol

-

10% Palladium on carbon (Pd/C) catalyst (for benzyl esters)

-

Hydrogenation vessel and hydrogen source (for benzyl esters)

-

Rotary evaporator

-

Lyophilizer

Procedure for tert-Butyl Ester and Benzophenone Imine Hydrolysis:

-